molecular formula C20H16ClNO3 B2811328 8-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 325802-27-5

8-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2811328
CAS RN: 325802-27-5
M. Wt: 353.8
InChI Key: ZGPBPQRNGMGFHD-UHFFFAOYSA-N
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Description

8-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has been studied for its potential applications in scientific research due to its unique chemical structure and properties.

Scientific Research Applications

Crystal Structure Analysis

Research on similar chromene carboxamide compounds, like N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, has revealed insights into their crystal structures. These molecules are generally planar and exhibit specific conformations regarding their amide and chromone ring structures (Gomes et al., 2015).

Chemical Reactions and Synthesis

Studies have shown that chromone-3-carboxamides can react with cyanothioacetamide to form compounds with potential biological activity. These reactions yield various derivatives, depending on the specific reagents and conditions used (Kornev et al., 2019). Additionally, methods for rapidly synthesizing 4-oxo-4H-chromene-3-carboxylic acid, a crucial intermediate in creating biologically active compounds, have been developed (Zhu et al., 2014).

Biological Activity Assessment

Research into chromene derivatives, such as the synthesis of novel 2H-Chromene derivatives bearing phenylthiazolidinones, has been conducted to assess their biological activities, particularly their antimicrobial properties (El Azab et al., 2014). Similarly, studies have investigated the potential of chromene carboxamides in selective fluorescence chemosensor applications, highlighting their sensitivity and selectivity for certain ions (Meng et al., 2018).

Development of Cholinesterase Inhibitors

Some research has focused on developing hybrid arylisoxazole-chromenone carboxamides, evaluating their inhibitory activity on cholinesterase, a key enzyme associated with Alzheimer's disease (Saeedi et al., 2020).

Antioxidant and Antimicrobial Properties

Chromene-3-carboxamide derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. Some compounds in this class have shown promising results in these areas (Saundane & Mathada, 2015).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c1-3-5-13-6-4-7-14-10-16(20(24)25-18(13)14)19(23)22-15-9-8-12(2)17(21)11-15/h3-4,6-11H,1,5H2,2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPBPQRNGMGFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

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